2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol
Overview
Description
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol, also known as 2-(2-isopropyl-1,3-dioxolan-2-yl)ethanol, is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an ethanol group. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol typically involves the reaction of isopropylidene glycerol with ethylene oxide under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions, such as temperature, pressure, and the choice of catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over reaction parameters is maintained to ensure high efficiency and consistency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, ethers
Scientific Research Applications
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its dioxolane ring structure allows it to participate in ring-opening reactions, which can lead to the formation of new functional groups and molecular structures .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)ethan-1-ol: Similar structure but lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: Contains a methyl group instead of an isopropyl group, leading to variations in its physical and chemical behavior.
Uniqueness
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol is unique due to its specific combination of a dioxolane ring and an isopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where specific structural features are required .
Properties
IUPAC Name |
2-(2-propan-2-yl-1,3-dioxolan-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYRZGYGAZRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCCO1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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